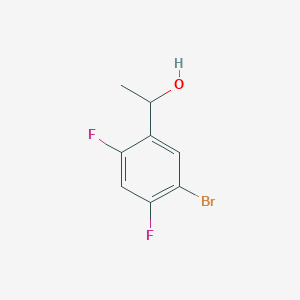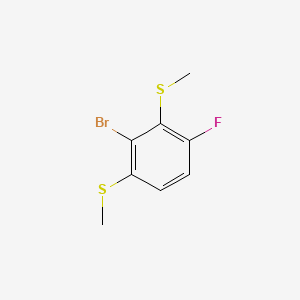
(2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) is an organic compound with the molecular formula C8H8BrFS2 and a molecular weight of 267.17 g/mol . This compound features a benzene ring substituted with bromine, fluorine, and two methylsulfane groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) typically involves the bromination and fluorination of a benzene ring followed by the introduction of methylsulfane groups. The specific synthetic route and reaction conditions can vary, but a common method involves:
Methylsulfane Introduction: The addition of methylsulfane groups using methylthiol (CH3SH) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of (2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to optimize production efficiency.
化学反应分析
Types of Reactions
(2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methylsulfane groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can undergo reduction reactions to remove halogens or reduce the methylsulfane groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Electrophilic Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3)
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Substitution: Various substituted benzene derivatives
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated compounds, reduced methylsulfane derivatives
科学研究应用
(2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-fluoro-1-methylbenzene
- 5-Bromo-4-fluoro-2-methylaniline
- 2-Fluoro-5-methyl-1,3-phenylene)bis(methylsulfane)
Uniqueness
(2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with two methylsulfane groups
属性
分子式 |
C8H8BrFS2 |
|---|---|
分子量 |
267.2 g/mol |
IUPAC 名称 |
3-bromo-1-fluoro-2,4-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H8BrFS2/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,1-2H3 |
InChI 键 |
RZNYMOHNYUGJHE-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C(=C(C=C1)F)SC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


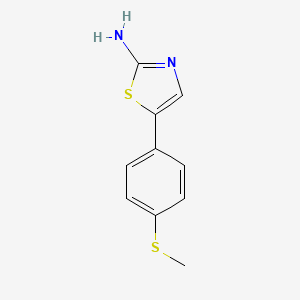
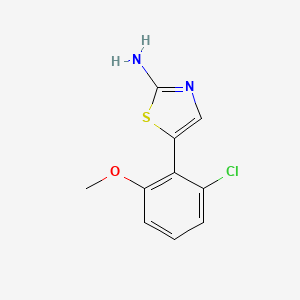
![2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764230.png)
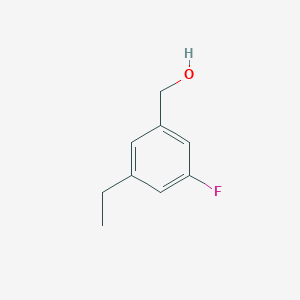
![4-[(3-Fluorophenyl)methoxy]benzoate](/img/structure/B14764243.png)
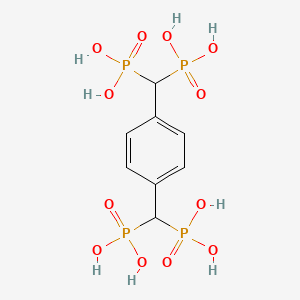
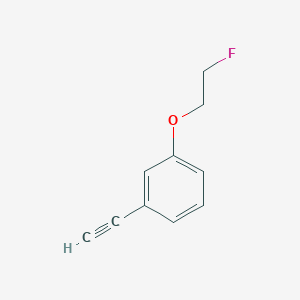
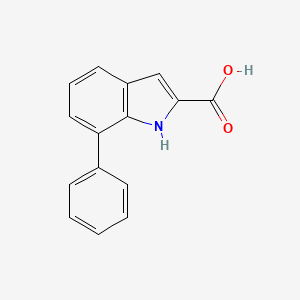
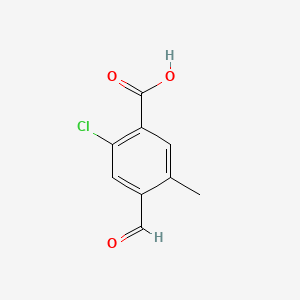
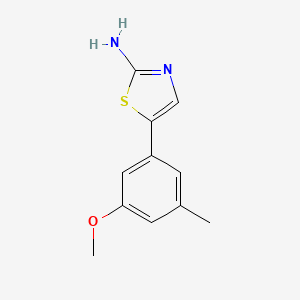
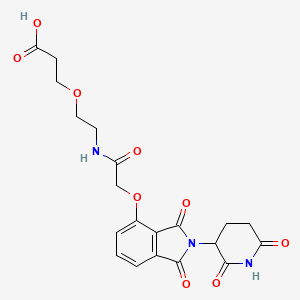
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B14764277.png)
![(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B14764284.png)
